molecular formula C24H20FN3O3 B2603592 1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946353-39-5

1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2603592
CAS No.: 946353-39-5
M. Wt: 417.44
InChI Key: OITYZEJICRRRTJ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 946353-39-5) is a high-purity small molecule with a molecular formula of C24H20FN3O3 and a molecular weight of 417.43 g/mol . This compound belongs to the 1,8-naphthyridine class of N-heterocyclic compounds, which are diazanaphthalenes featuring a fused system of two pyridine rings . The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities . The core structure of 4-oxo-1,8-naphthyridine-3-carboxylic acid is the foundational scaffold of several commercially available antibacterial drugs . The first such drug, nalidixic acid, was introduced in 1967 and functioned by selectively inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication . Subsequent structural modifications, such as the introduction of a fluorine atom and various heterocyclic substituents, have led to advanced antibiotics including enoxacin, gemifloxacin, and trovafloxacin . These derivatives exhibit enhanced broad-spectrum activity against various Gram-positive and Gram-negative bacteria by targeting topoisomerase IV and DNA gyrase . Researchers can leverage this compound as a key intermediate or building block in developing novel antimicrobial agents, particularly to combat the growing global threat of multidrug-resistant bacterial strains . It is also a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and overcoming resistance mechanisms. Furthermore, naphthyridine derivatives are investigated for potential applications beyond anti-infectives, including neurological and cardiovascular research . This product is supplied with a guaranteed purity of 90% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-31-20-6-2-4-17(12-20)14-27-23(29)21-13-18-5-3-11-26-22(18)28(24(21)30)15-16-7-9-19(25)10-8-16/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITYZEJICRRRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced through substitution reactions using reagents such as fluorobenzene and methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of naphthyridine exhibit a range of biological properties, including:

  • Antimicrobial Activity : Naphthyridine derivatives have shown effectiveness against various bacterial and fungal strains. For instance, compounds within this class have been studied for their activity against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Certain naphthyridine derivatives have been evaluated for their anticancer potential, demonstrating the ability to inhibit tumor growth in various cancer cell lines .
  • Neurological Applications : These compounds are also being investigated for their potential in treating neurological disorders such as Alzheimer's disease and depression. Their mechanism may involve modulating neurotransmitter systems or exhibiting neuroprotective effects .

Case Study 1: Antimicrobial Activity

A study focusing on the antimicrobial properties of naphthyridine derivatives found that several compounds exhibited significant inhibitory concentrations (IC50) against E. coli and C. albicans, with some showing efficacy comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial agents from this scaffold .

Case Study 2: Anticancer Research

In a preclinical evaluation of a series of naphthyridine derivatives, researchers found that specific compounds induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during chemotherapy treatments .

Comparative Data Table

The following table summarizes the biological activities and mechanisms of selected naphthyridine derivatives:

Compound NameBiological ActivityTargetIC50 (μM)Reference
Compound AAntimicrobialE. coli5
Compound BAnticancerTumor Cells10
Compound CNeuroprotectiveNMDA Receptor15

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Comparisons
Compound Name (ID) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups (IR Peaks)
Target Compound 4-Fluorobenzyl, 3-Methoxybenzylamide C₂₃H₁₈FN₃O₃ 403.41 Not reported C=O (amide, keto), C-F, C-O (methoxy)
5a3 4-Chlorobenzyl, 3-Chlorophenylamide C₂₂H₁₅Cl₂N₃O₂ 424.28 >300 C=O (amide, keto), C-Cl (737 cm⁻¹)
5a2 4-Chlorobenzyl, 2-Chlorophenylamide C₂₂H₁₅Cl₂N₃O₂ 424.28 193–195 C=O (amide, keto), C-Cl (737 cm⁻¹)
5b1 Benzyl, Cyclohexylamide C₂₂H₂₃N₃O₂ 361.44 181–183 C=O (amide, keto), C-H (cyclohexyl)
N-(2,4-Difluorobenzyl) analog 2,4-Difluorobenzyl Not fully reported ~395 (estimated) Not reported C=O (amide, keto), C-F (multiple)
  • Substituent Impact :
    • Halogen Effects : Chlorinated analogs (e.g., 5a3, 5a2) exhibit higher melting points (>300°C and 193–195°C, respectively) due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) compared to the target compound’s fluorinated and methoxylated structure .
    • Methoxy vs. Chloro : The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to chloro-substituted analogs, which are more lipophilic .

Spectral and Crystallographic Data

  • IR Spectroscopy : The target compound shows distinct peaks for C=O (amide: ~1650 cm⁻¹, keto: ~1685 cm⁻¹) and C-F (~1100 cm⁻¹) , differing from chloro analogs (C-Cl at ~737 cm⁻¹) .
  • NMR : The 3-methoxybenzylamide group in the target compound produces a singlet for the methoxy protons (δ ~3.8 ppm), while fluorophenyl protons exhibit coupling patterns (e.g., dd, J = 8–10 Hz) .

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide represents a class of naphthyridine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C19H18F N3O2
  • Molecular Weight: 335.36 g/mol
PropertyValue
Molecular FormulaC19H18F N3O2
Molecular Weight335.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Research has indicated that naphthyridine derivatives, including the compound , exhibit significant antitumor properties. A study investigating various 1,8-naphthyridine derivatives found that modifications at the N-1 and C-7 positions greatly influenced cytotoxic activity against several human tumor cell lines. The presence of specific substituents was correlated with enhanced potency in inhibiting tumor cell proliferation .

Case Study: Cytotoxicity Assays

In vitro assays demonstrated that compounds similar to the target compound showed moderate to high cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

These findings suggest that structural modifications can optimize the therapeutic efficacy of naphthyridine derivatives.

Antimicrobial Activity

Another significant aspect of the biological activity of naphthyridine derivatives is their antimicrobial properties. Studies have shown that these compounds possess antibacterial and antifungal activities. For instance, a derivative demonstrated enhanced antibiotic activity when combined with traditional antibiotics against resistant bacterial strains .

The mechanisms underlying the biological activities of naphthyridine derivatives are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compounds may interfere with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and tumorigenesis.
  • Induction of Apoptosis : Evidence indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorModerate to high cytotoxicity
AntimicrobialEffective against resistant strains
Anti-inflammatoryModulates inflammatory pathways

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